molecular formula C7H14N4 B13248622 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

Cat. No.: B13248622
M. Wt: 154.21 g/mol
InChI Key: UAASKDIQYJCLMG-UHFFFAOYSA-N
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Description

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is a secondary amine derivative featuring a 1,2,3-triazole ring linked to a branched aliphatic chain. The compound is commercially available as a dihydrochloride salt, supplied by multiple manufacturers (e.g., LEADER Biochemical Group, Wuhan Senwe Century Chemical Co.) with certifications such as FDA, ISO, and REACH, suggesting its use in pharmaceutical or agrochemical research .

The structural confirmation of similar compounds relies on techniques like NMR, X-ray crystallography, and elemental analysis, often employing SHELX software for refinement .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-(triazol-1-yl)butan-2-amine

InChI

InChI=1S/C7H14N4/c1-6(2)7(8)5-11-4-3-9-10-11/h3-4,6-7H,5,8H2,1-2H3

InChI Key

UAASKDIQYJCLMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C=CN=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole derivatives . The general reaction scheme involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of triazole compounds often employs continuous flow methods to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • The target’s aliphatic chain may enhance solubility compared to aromatic-backboned analogs (e.g., TOZ 1a/1b).

Stability and Degradation

TOZ derivatives (1a/1b) exhibited instability in simulated gastric fluid, undergoing degradation likely due to acid-sensitive oxazolidinone or carbamate groups . The target compound’s dihydrochloride salt form and lack of labile ester/oxazolidinone motifs may confer superior gastric stability, though experimental validation is absent in the evidence.

Biological Activity

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine (CAS No. 2034156-86-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

  • Molecular Formula : C7H15N4
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 2034156-86-8

Synthesis

The synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Antimicrobial Activity

Research indicates that 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, particularly those resistant to conventional treatments. The minimum inhibitory concentrations (MICs) reported suggest that this compound could serve as a lead for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Anticancer Activity

In vitro studies have shown that 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

A detailed analysis revealed the following effects on cell viability:

Cell Line IC50 (µM)
A54912
MCF715

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. Modifications at specific positions on the triazole ring or the butane chain can significantly influence potency and selectivity. For instance, substituents that enhance hydrophobic interactions or hydrogen bonding capabilities tend to improve biological activity.

Key Findings:

  • Hydrophobicity : Increased hydrophobic character correlates with enhanced membrane permeability and bioavailability.
  • Substituent Effects : Electron-donating groups at the para position of aromatic rings improve anticancer activity by stabilizing the interaction with target proteins.

Case Studies

Several case studies illustrate the therapeutic potential of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Treatment

In preclinical trials involving animal models, administration of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine resulted in tumor size reduction and improved survival rates compared to untreated controls. These findings support further investigation into its application in cancer therapy.

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